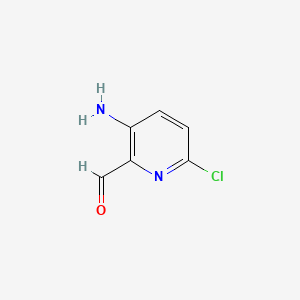

3-Amino-6-chloropicolinaldehyde

Overview

Description

3-Amino-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a mono-isotopic mass of 156.009033 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloropicolinaldehyde consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . For a 3D model of the molecule, you may refer to molecular visualization tools such as MolView .Chemical Reactions Analysis

Amines, such as 3-Amino-6-chloropicolinaldehyde, can react with acid chlorides to form amides . When a 3° amine is alkylated, a quaternary ammonium salt is produced .Physical And Chemical Properties Analysis

3-Amino-6-chloropicolinaldehyde has a molecular weight of 156.569 . More detailed physical and chemical properties such as melting point, boiling point, and solubility may be available from specialized chemical databases or suppliers .Scientific Research Applications

Biocatalyst Design

- Glutaraldehyde, a compound related to 3-Amino-6-chloropicolinaldehyde, is extensively used in biocatalyst design due to its effective crosslinking capabilities. It reacts with itself and enzymes, which is crucial for creating intra- and inter-molecular enzyme crosslinks. This enhances enzyme stability and prevents subunit dissociation in multimeric enzymes. This application is significant in the preparation of cross-linked enzyme aggregates (CLEAs) and immobilization of enzymes on supports (Barbosa et al., 2014).

Antimicrobial Activity

- A study on the synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, which are structurally related to 3-Amino-6-chloropicolinaldehyde, showed significant antibacterial and antifungal activities. The presence of certain groups in specific positions enhances these activities (Desai et al., 2021).

Antiviral Activity

- Research on derivatives of 3-Amino-6-chloropicolinaldehyde showed their potential in antiviral activity. Specifically, 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile and its derivatives were synthesized and evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV (Attaby et al., 2007).

Material Science Applications

- Derivatives of 3-Amino-6-chloropicolinaldehyde have been explored in material science, particularly in the development of photovoltaic properties. Studies focused on certain derivatives for organic-inorganic photodiode fabrication, demonstrating their potential in enhancing diode parameters and photovoltaic properties (Zeyada et al., 2016).

Molecular Interaction Studies

- The molecule 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, structurally related to 3-Amino-6-chloropicolinaldehyde, has been used to study molecular-electronic structures and hydrogen bonding patterns. This research provides insights into the potential applications of these compounds in understanding nucleic acid structures and their functions (Cheng et al., 2011).

properties

IUPAC Name |

3-amino-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHGVQYASHKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726677 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloropicolinaldehyde | |

CAS RN |

1206454-49-0 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

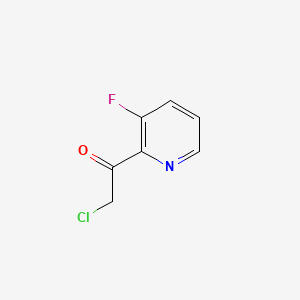

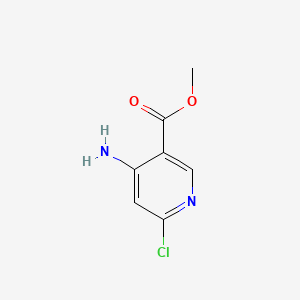

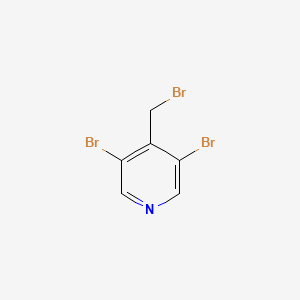

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)